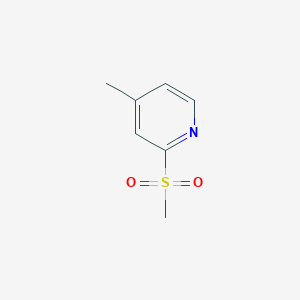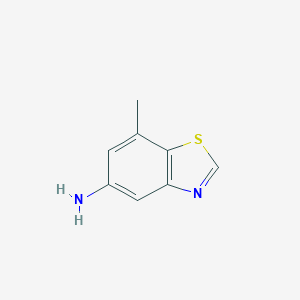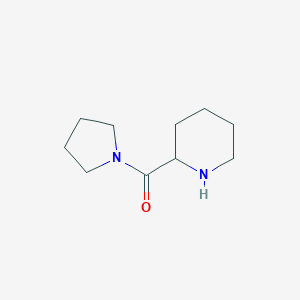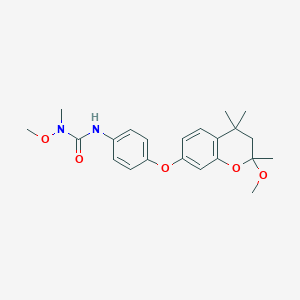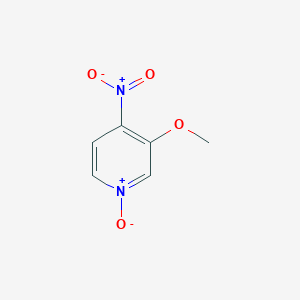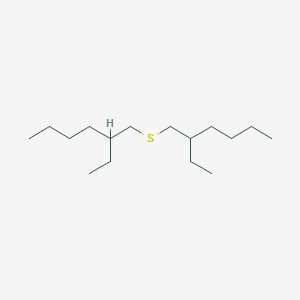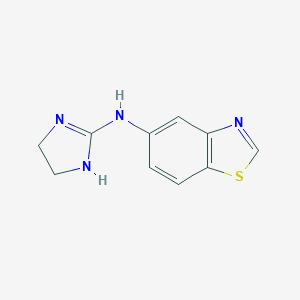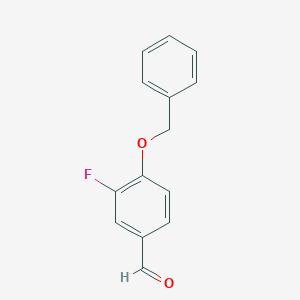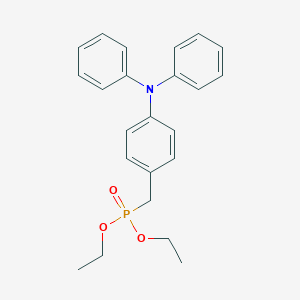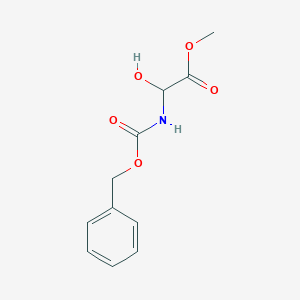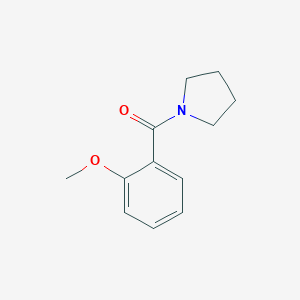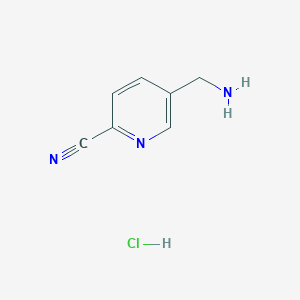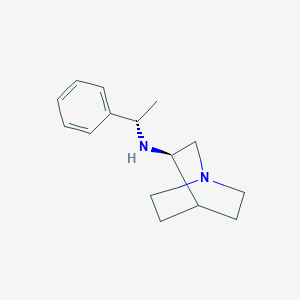
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine, commonly known as R-PEAQ, is a chiral compound that belongs to the class of quinuclidine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. R-PEAQ has been found to exhibit significant pharmacological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of R-PEAQ is not fully understood. However, it is believed to act as a selective agonist at the muscarinic acetylcholine receptor subtype 1 (M1 receptor). Activation of the M1 receptor has been shown to improve cognitive function and memory, making R-PEAQ a potential candidate for the treatment of cognitive disorders.
Efectos Bioquímicos Y Fisiológicos
R-PEAQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is important for cognitive function. R-PEAQ has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using R-PEAQ in lab experiments include its high purity and potency, as well as its selectivity for the M1 receptor. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on R-PEAQ. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and selectivity. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for cognitive disorders.
Métodos De Síntesis
The synthesis of R-PEAQ involves the reaction of (R)-3-quinuclidinol with (S)-1-phenylethylamine in the presence of a chiral auxiliary. The reaction proceeds through a series of steps, including protection of the hydroxyl group, formation of the imine, reduction, and deprotection. The final product is obtained in high yield and enantiomeric purity.
Aplicaciones Científicas De Investigación
R-PEAQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and analgesic effects. R-PEAQ has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
120577-33-5 |
|---|---|
Nombre del producto |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine |
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
(3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m0/s1 |
Clave InChI |
YUJLYFFNXJRLDW-WFASDCNBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@H]2CN3CCC2CC3 |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Sinónimos |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-aMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



